molecular formula C12H9N5O2 B15097316 2-(1H-indol-3-yl)-2-oxo-N-(4H-1,2,4-triazol-4-yl)acetamide

2-(1H-indol-3-yl)-2-oxo-N-(4H-1,2,4-triazol-4-yl)acetamide

Cat. No.: B15097316
M. Wt: 255.23 g/mol
InChI Key: XTNXFVQOMMXMEO-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-2-oxo-N-(4H-1,2,4-triazol-4-yl)acetamide is a synthetic compound that features both an indole and a triazole ring. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The indole ring is a core structure in many natural products and pharmaceuticals, while the triazole ring is known for its stability and ability to form hydrogen bonds, enhancing the compound’s pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-(4H-1,2,4-triazol-4-yl)acetamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides under basic conditions.

Major Products:

Scientific Research Applications

2-(1H-indol-3-yl)-2-oxo-N-(4H-1,2,4-triazol-4-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N-(4H-1,2,4-triazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with aromatic amino acids in proteins through π-π stacking interactions, while the triazole ring can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

    1H-indole-3-carboxamide: Shares the indole ring but lacks the triazole ring.

    4H-1,2,4-triazole-3-carboxamide: Contains the triazole ring but lacks the indole ring.

Uniqueness: 2-(1H-indol-3-yl)-2-oxo-N-(4H-1,2,4-triazol-4-yl)acetamide is unique due to the presence of both the indole and triazole rings, which confer a combination of biological activities and pharmacokinetic properties not found in compounds containing only one of these rings. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H9N5O2

Molecular Weight

255.23 g/mol

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-(1,2,4-triazol-4-yl)acetamide

InChI

InChI=1S/C12H9N5O2/c18-11(12(19)16-17-6-14-15-7-17)9-5-13-10-4-2-1-3-8(9)10/h1-7,13H,(H,16,19)

InChI Key

XTNXFVQOMMXMEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NN3C=NN=C3

Origin of Product

United States

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